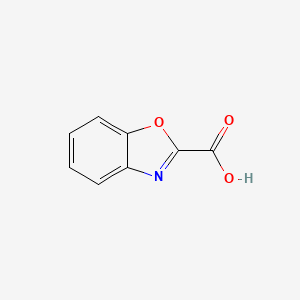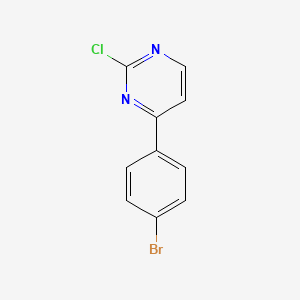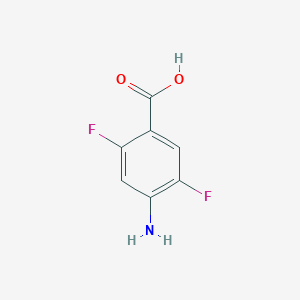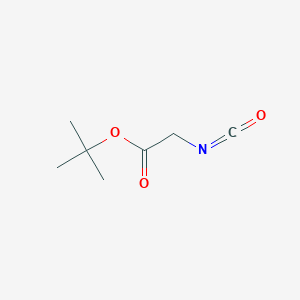
Benzooxazole-2-carboxylic acid
Descripción general
Descripción
Benzooxazole-2-carboxylic acid is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 g/mol . The IUPAC name for this compound is 1,3-benzoxazole-2-carboxylic acid .
Synthesis Analysis
The synthesis of Benzoxazole-2-carboxylic acid derivatives has been studied . In one study, Mitsunobu reagent, DEAD (diethyl azodicarboxylate) and PPh3, and ethyl-oxalamide derivatives of 2-aminophenol were reacted under mild reaction conditions . As a result of the cyclization reaction, benzoxazole derivatives bearing an ester group in the C-2 position were obtained in a one-pot protocol . It was observed that the electron-donating groups at the C-5 position and the electron-withdrawing groups at the C-6 position of the benzene ring increased the yield of the cyclic product .
Chemical Reactions Analysis
The cyclization reaction performed in the synthesis of Benzoxazole-2-carboxylic acid preferred the 5-endo-trig reaction instead of the 6-exo-trig . This experimental result was examined in detail with density functional theory (DFT) calculations . A computational exploration elucidated the detailed mechanism for Huisgen zwitterion’s reaction with ethyl-oxalamide derivatives of 2-aminophenol .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications . A plethora of benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Cancer Research
Benzoxazole derivatives have been studied for their potential in cancer research . They have been evaluated for their interactions with key biological targets implicated in diseases such as cancer .
Diabetes Research
Benzoxazole derivatives have also been evaluated for their potential in diabetes research . They have shown promising interactions with biological targets related to diabetes .
Pain and Inflammation Management
Research has shown that benzoxazole derivatives can have applications in the management of pain and inflammation . They have been evaluated for their pharmacological activities in these areas .
Cardiovascular Disorders
Benzoxazole derivatives have been studied for their potential applications in treating cardiovascular disorders . They have shown promising interactions with biological targets related to these disorders .
Antimicrobial Applications
Many natural and synthetic benzoxazole-containing compounds exhibit a wide range of biological activities including antimicrobial properties . The benzoxazole skeleton forms the active component in many marketed drugs such as the antibiotics calcimycin .
Safety and Hazards
Mecanismo De Acción
Target of Action
Benzoxazole-2-carboxylic acid, like other benzoxazole derivatives, interacts with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to modulate molecular targets implicated in cancer pathogenesis, including poly (adp-ribose) polymerase, mitogen-activated protein kinase kinase (mek), and cytochrome p450 enzyme .
Biochemical Pathways
Benzoxazole derivatives, including benzoxazole-2-carboxylic acid, have the ability to target a wide range of metabolic pathways and cellular processes in disease pathology . They have shown potent anticancer activity, suggesting their involvement in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting they have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Action Environment
The synthesis of benzoxazole derivatives has been achieved via different methodologies including solution-phase, solid-phase, and green synthesis , suggesting that the synthesis environment can influence the properties of the resulting compound.
Propiedades
IUPAC Name |
1,3-benzoxazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPJOERCBNIOLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608772 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzooxazole-2-carboxylic acid | |
CAS RN |
21598-08-3 | |
| Record name | 1,3-Benzoxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)



